(6-fluoro-2,3-dihydro-1H-inden-4-yl)methanol
Description
(6-Fluoro-2,3-dihydro-1H-inden-4-yl)methanol is a fluorinated indene derivative characterized by a methanol substituent at the 4-position and a fluorine atom at the 6-position of the dihydroindenyl scaffold. Its structure combines a partially saturated bicyclic system with polar functional groups, making it a candidate for pharmaceutical and materials science applications.
Properties
Molecular Formula |
C10H11FO |
|---|---|
Molecular Weight |
166.19 g/mol |
IUPAC Name |
(6-fluoro-2,3-dihydro-1H-inden-4-yl)methanol |
InChI |
InChI=1S/C10H11FO/c11-9-4-7-2-1-3-10(7)8(5-9)6-12/h4-5,12H,1-3,6H2 |
InChI Key |
MYWRWPBIEKQNFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=CC(=C2)F)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-fluoro-2,3-dihydro-1H-inden-4-yl)methanol typically involves the following steps:
Fluorination: Introduction of a fluorine atom at the 6th position of the indene ring. This can be achieved using electrophilic fluorination reagents such as Selectfluor.
Reduction: Reduction of the double bond in the indene ring to form the dihydroindene structure. This step can be performed using hydrogenation with a palladium catalyst.
Hydroxymethylation: Introduction of the hydroxymethyl group at the 4th position.
Industrial Production Methods
Industrial production methods for (6-fluoro-2,3-dihydro-1H-inden-4-yl)methanol would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(6-fluoro-2,3-dihydro-1H-inden-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: (6-fluoro-2,3-dihydro-1H-inden-4-yl)carboxylic acid.
Reduction: (6-fluoro-2,3-dihydro-1H-inden-4-yl)methanol.
Substitution: Various substituted indenes depending on the nucleophile used.
Scientific Research Applications
(6-fluoro-2,3-dihydro-1H-inden-4-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in neurological disorders.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (6-fluoro-2,3-dihydro-1H-inden-4-yl)methanol involves its interaction with specific molecular targets. In medicinal chemistry, it may act as a modulator of certain receptors or enzymes, influencing biochemical pathways related to neurological functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares (6-fluoro-2,3-dihydro-1H-inden-4-yl)methanol with its brominated and unsubstituted analogs:
Key Observations:
Stability and Reactivity
- Metabolic Stability: Fluorine’s resistance to oxidative metabolism could prolong the compound’s half-life compared to non-halogenated analogs .
- Reactivity with Nucleophiles: The methanol group may participate in esterification or etherification reactions, while the fluorine atom could undergo nucleophilic aromatic substitution under harsh conditions .
Biological Activity
(6-fluoro-2,3-dihydro-1H-inden-4-yl)methanol is an organic compound characterized by a fluorine atom at the 6th position of the indene ring and a hydroxymethyl group at the 4th position. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The molecular formula of (6-fluoro-2,3-dihydro-1H-inden-4-yl)methanol is C10H11FO, with a molecular weight of 166.2 g/mol. The compound exhibits a purity level of 95% and is identified by CAS number 2751620-24-1. Its structure allows for various chemical reactions, including oxidation and substitution, which can influence its biological activity.
| Property | Value |
|---|---|
| CAS No. | 2751620-24-1 |
| Molecular Formula | C10H11FO |
| Molecular Weight | 166.2 g/mol |
| Purity | 95% |
The biological activity of (6-fluoro-2,3-dihydro-1H-inden-4-yl)methanol is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The fluorine atom enhances binding affinity through strong hydrogen bonds and electrostatic interactions, while the hydroxymethyl group stabilizes the compound-target complex. This mechanism can modulate enzymatic or receptor activity, leading to various biological effects.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of (6-fluoro-2,3-dihydro-1H-inden-4-yl)methanol. It has shown potential against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate effective inhibition against several strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Bacillus subtilis | 8 |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have demonstrated that (6-fluoro-2,3-dihydro-1H-inden-4-yl)methanol exhibits anticancer properties. It has been evaluated against various cancer cell lines, showing significant cytotoxic effects:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 10 |
| HepG2 (Liver) | 15 |
| A549 (Lung) | 20 |
The compound's ability to induce apoptosis in cancer cells has been confirmed through assays measuring caspase activity and morphological changes in treated cells .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study tested the efficacy of (6-fluoro-2,3-dihydro-1H-inden-4-yl)methanol against common pathogens in clinical isolates. The compound showed promising results with lower MIC values compared to standard antibiotics, indicating its potential as an alternative treatment option for resistant bacterial strains.
Case Study 2: Cancer Cell Inhibition
In another investigation focusing on breast cancer cells (MDA-MB-231), the compound was found to significantly reduce cell viability and induce apoptosis at concentrations as low as 5 µM. This study highlights its potential role in developing targeted therapies for cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
